

Technical Guide: Sourcing and Utilizing 4-[(3-Bromobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-[(3-Bromobenzyl)oxy]benzoyl
chloride

CAS No.: 1160250-01-0

Cat. No.: B1372409

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Executive Summary

In medicinal chemistry, **4-[(3-Bromobenzyl)oxy]benzoyl chloride** serves as a critical acylating agent for introducing a biphenyl ether motif into drug scaffolds. This specific isomer (meta-bromo) is particularly valuable because the bromine atom acts as a "latent handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of lead compounds after the core scaffold has been assembled.

While available from select catalog suppliers, this reagent is frequently subject to stock fluctuations due to its specific isomeric nature. This guide provides a robust sourcing strategy, including a validated "Make vs. Buy" decision matrix and a self-reliant synthesis protocol starting from commodity building blocks.

Chemical Profile & Applications[1]

Property	Specification
Chemical Name	4-[(3-Bromobenzyl)oxy]benzoyl chloride
CAS Number	Not widely indexed; often custom synthesized
Molecular Formula	C ₁₄ H ₁₀ BrClO ₂
Molecular Weight	325.59 g/mol
Physical State	White to off-white solid (low melting) or semi-solid
Reactivity	Moisture sensitive; hydrolyzes to corresponding acid
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen)

Key Applications:

- **Fragment-Based Drug Discovery (FBDD):** Introduction of the hydrophobic 3-bromobenzyloxy tail to probe deep hydrophobic pockets in kinase or GPCR targets.
- **Late-Stage Diversification:** The aryl bromide remains intact during standard amide couplings, enabling library generation via subsequent cross-coupling.

Sourcing Strategy: The "Make vs. Buy" Protocol

Due to the specific substitution pattern (meta-bromo vs. the more common para-bromo), direct commercial stock is often limited. Researchers should adopt a tiered sourcing strategy.

Tier 1: Direct Commercial Suppliers

Primary option for small-scale (<5g) immediate needs.

- **Santa Cruz Biotechnology (SCBT):** Historically lists this specific isomer.
 - **Catalog Check:** Verify "3-bromobenzyl" vs "4-bromobenzyl" carefully.

- Boutique Building Block Suppliers: Companies like Combi-Blocks, Enamine, and Fluorochem frequently stock the acid precursor if not the chloride.

Tier 2: The "Just-in-Time" Synthesis (Recommended)

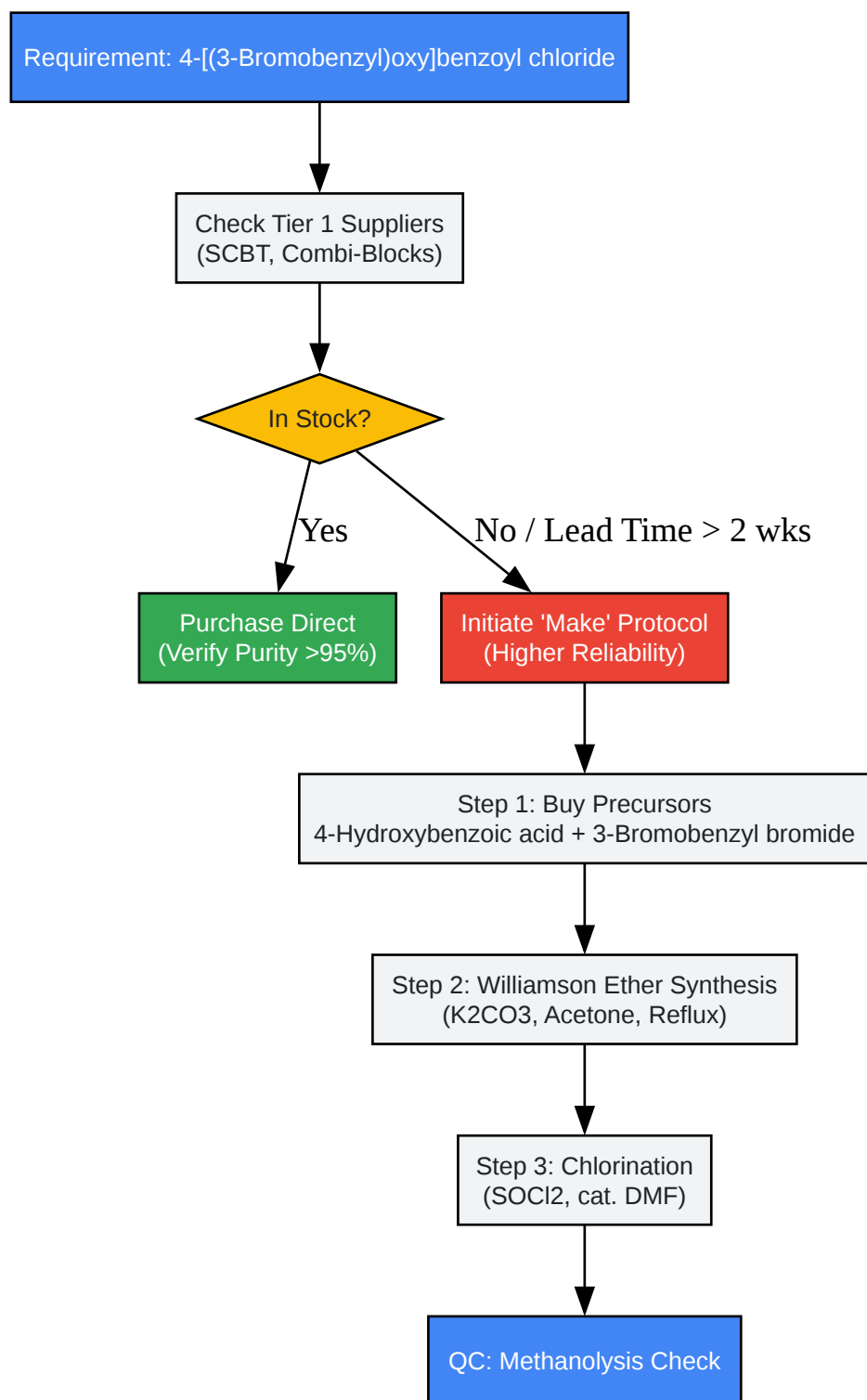
Best for scale-up (>10g) or when catalog stock is lead-time constrained.

It is often more reliable to purchase the stable building blocks and synthesize the acid chloride in situ. This ensures maximum reactivity and purity.

The Building Blocks:

- 4-Hydroxybenzoic acid (CAS: 99-96-7) - Commodity chemical, extremely stable.
- 3-Bromobenzyl bromide (CAS: 823-78-9) - Widely available, high stability.

Decision Matrix (DOT Visualization)



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Caption: Strategic decision tree for sourcing the reagent, prioritizing in-house synthesis for reliability.

Technical Protocol: In-House Preparation & Validation

If direct supply is unavailable, follow this validated protocol. This 2-step sequence is robust and scalable.

Step 1: Synthesis of 4-[(3-Bromobenzyl)oxy]benzoic Acid

- Reagents: 4-Hydroxybenzoic acid (1.0 equiv), 3-Bromobenzyl bromide (1.1 equiv), K_2CO_3 (2.5 equiv), Acetone (0.5 M).
- Procedure:
 - Suspend 4-hydroxybenzoic acid and K_2CO_3 in acetone.
 - Add 3-bromobenzyl bromide dropwise.
 - Reflux for 12–16 hours (Monitor by TLC/LCMS).
 - Workup: Evaporate acetone. Acidify residue with 1N HCl to pH 2. Filter the white precipitate. Wash with water and hexanes.
 - Yield: Typically >90%.

Step 2: Conversion to Acid Chloride[3]

- Reagents: Intermediate Acid (from Step 1), Thionyl Chloride ($SOCl_2$, 5-10 equiv), DMF (catalytic, 2-3 drops).
- Procedure:
 - Place the dry acid in a round-bottom flask under Argon.
 - Add $SOCl_2$ neat (or in dry DCM if preferred). Add cat. DMF.[1][2]
 - Reflux (70°C) for 2–3 hours. Gas evolution (SO_2 , HCl) will cease upon completion.

- Isolation: Remove excess SOCl_2 under reduced pressure (rotary evaporator with a base trap). Co-evaporate with dry toluene (2x) to remove traces of SOCl_2 .
- Result: Off-white solid/oil. Use immediately or store under Argon.

Quality Control: The Methanolysis Test

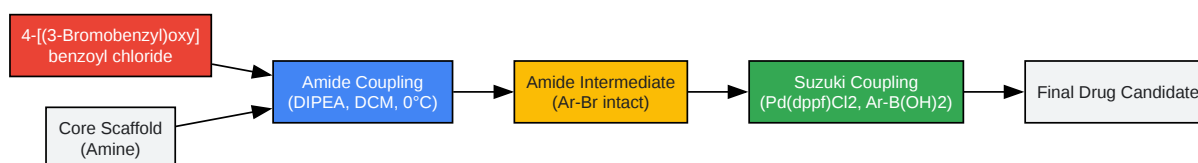
Do not trust the acid chloride without validation. Acid chlorides hydrolyze back to the acid if stored improperly.

- Take a small aliquot (~5 mg) of the product.
- Dissolve in dry Methanol (0.5 mL).
- Wait 10 minutes.
- Run LCMS or ^1H NMR.
 - Pass: You see the Methyl Ester peak (approx. 3.9 ppm singlet in NMR).
 - Fail: You see the Acid peak (broad OH, or distinct shift from ester).

Usage & Downstream Applications

The utility of this reagent lies in its dual functionality.

Workflow Diagram



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Caption: Synthesis workflow showing the preservation of the bromine handle for late-stage modification.

Experimental Tips

- Solvent Choice: Use anhydrous DCM or THF. Avoid nucleophilic solvents (MeOH, EtOH).
- Base: Pyridine or Triethylamine (Et₃N) are standard. For sensitive substrates, use DIPEA (Hünig's base).
- Quenching: Quench reactions with NaHCO₃ solution, not water, to neutralize the HCl byproduct gently.

References

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Sources

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